molecular formula C13H14ClF3N2O2 B2588057 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-morpholinoacetamide CAS No. 297150-40-4

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-morpholinoacetamide

Cat. No.: B2588057
CAS No.: 297150-40-4
M. Wt: 322.71
InChI Key: VFZPLSLWRSDHKF-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-morpholinoacetamide is an organic compound that belongs to the class of trifluoromethylbenzenes. This compound is characterized by the presence of a trifluoromethyl group, a chloro group, and a morpholinoacetamide moiety attached to a benzene ring. The trifluoromethyl group is known for its unique chemical properties, which make this compound valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-morpholinoacetamide typically involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with morpholine and chloroacetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-morpholinoacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis results in the formation of carboxylic acids and amines .

Scientific Research Applications

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-morpholinoacetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-morpholinoacetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. The trifluoromethyl group enhances its binding affinity and stability, making it a potent inhibitor of its targets .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-chloro-5-(trifluoromethyl)phenyl]imidodicarbonimidic diamide
  • 2-chloro-5-(trifluoromethyl)phenyl isocyanate
  • N-(3,5-bis(trifluoromethyl)phenyl)-2-chloroacetamide

Uniqueness

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-morpholinoacetamide is unique due to the presence of the morpholinoacetamide moiety, which imparts distinct chemical and biological properties. This differentiates it from other trifluoromethylbenzenes, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-morpholin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClF3N2O2/c14-10-2-1-9(13(15,16)17)7-11(10)18-12(20)8-19-3-5-21-6-4-19/h1-2,7H,3-6,8H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFZPLSLWRSDHKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401328819
Record name N-[2-chloro-5-(trifluoromethyl)phenyl]-2-morpholin-4-ylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401328819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24825890
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

297150-40-4
Record name N-[2-chloro-5-(trifluoromethyl)phenyl]-2-morpholin-4-ylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401328819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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